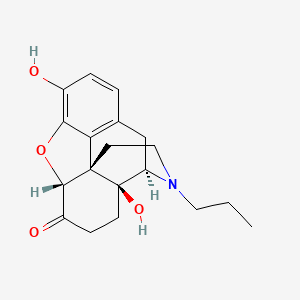

N-Propyl-14-OH-dihydromorphinan-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

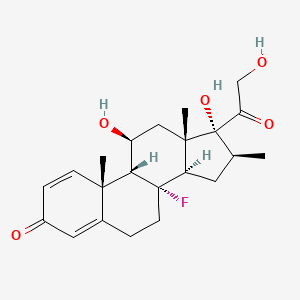

N-Propyl-14-OH-dihydromorphinan-6-one is a semi-synthetic opioid compound derived from noroxymorphone. It is a pivotal intermediate in the synthesis of important opioid antagonists such as naloxone and naltrexone . These compounds are used in the treatment of opioid overdoses and dependence, making this compound a significant compound in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of N-Propyl-14-OH-dihydromorphinan-6-one typically involves the N-demethylation of oxycodone followed by the introduction of a propyl group. The process begins with the synthesis of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract. This involves a multistep sequence where oxycodone is first generated and then N- and O-demethylated .

Industrial Production Methods

In an industrial setting, the synthesis of noroxymorphone can be achieved through a green, safe, and efficient process involving anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid . This method has been transferred to a scalable flow electrolysis cell, significantly improving reaction throughput and increasing the space-time yield over 300-fold compared to batch processes .

化学反応の分析

Types of Reactions

N-Propyl-14-OH-dihydromorphinan-6-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl chloroformates, boron tribromide, and hydrobromic acid . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include naloxone and naltrexone, which are potent opioid antagonists used in the treatment of opioid overdoses and dependence .

科学的研究の応用

N-Propyl-14-OH-dihydromorphinan-6-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various opioid antagonists.

Biology: It is studied for its interactions with opioid receptors and its potential effects on biological systems.

Medicine: It is used in the development of treatments for opioid overdoses and dependence.

Industry: It is used in the large-scale production of opioid antagonists.

作用機序

N-Propyl-14-OH-dihydromorphinan-6-one exerts its effects by interacting predominantly with the opioid mu-receptor. These mu-binding sites are discretely distributed in the human brain, with high densities in the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas . The interaction with these receptors leads to the modulation of pain and other physiological responses.

類似化合物との比較

Similar Compounds

Similar compounds to N-Propyl-14-OH-dihydromorphinan-6-one include:

Naloxone: Used as an emergency treatment for opioid overdoses.

Naltrexone: Used to treat opioid and alcohol dependence.

Oxymorphone: A potent analgesic used in the management of moderate-to-severe pain.

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its pharmacological properties and make it a valuable intermediate in the synthesis of opioid antagonists .

特性

CAS番号 |

119822-06-9 |

|---|---|

分子式 |

C19H23NO4 |

分子量 |

329.396 |

IUPAC名 |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-propyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one |

InChI |

InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h3-4,14,17,21,23H,2,5-10H2,1H3/t14-,17+,18+,19-/m1/s1 |

InChIキー |

GJGXERIYLTUUMY-GRGSLBFTSA-N |

SMILES |

CCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

同義語 |

N-propyl-noroxymorphone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

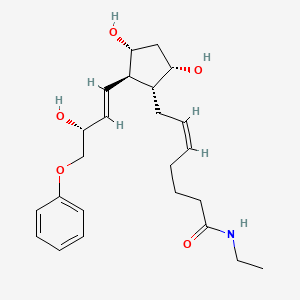

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B571649.png)

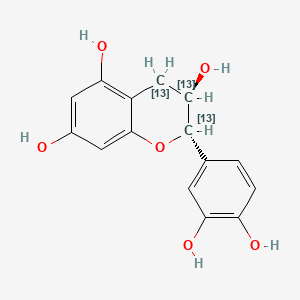

![(R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B571651.png)

![6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B571652.png)